molecular formula C9H10FN3O3 B1671191 Elvucitabine CAS No. 181785-84-2

Elvucitabine

Cat. No. B1671191
M. Wt: 227.19 g/mol
InChI Key: HSBKFSPNDWWPSL-VDTYLAMSSA-N
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Description

Elvucitabine is an experimental nucleoside reverse transcriptase inhibitor (NRTI), developed by Achillion Pharmaceuticals, Inc. for the treatment of HIV infection . It belongs to a class of HIV drugs called nucleoside reverse transcriptase inhibitors (NRTIs) .


Synthesis Analysis

The total synthesis of α-Elvucitabine was achieved in 26% overall yield by a concise nine-step procedure starting from L-lyxose . The key steps included trimethylsilyl trifluoromethaneoulfonate (TMSOTf)–mediated stereocontrolled α -N-glycosidation and olefination through Barton–McCombie deoxygenation .


Chemical Reactions Analysis

The key steps in the synthesis of Elvucitabine included trimethylsilyl trifluoromethanesulfonate(TMSOTf)-mediated stereocontrolled β-glycosidation and exquisite choice of chloroacetyl group for the protection of hydroxyl groups as well as the corresponding deprotection under notably mild conditions .


Physical And Chemical Properties Analysis

Elvucitabine has a molecular weight of 227.19 g/mol . The structure of elvucitabine, in particular, the stereochemistry thereof, was unambiguously determined by comparison of the physical properties, such as 1H NMR data and the specific rotation, of the synthesized sample with those reported .

Scientific Research Applications

Scientific Research Applications of Elvucitabine

Pharmacokinetics and Drug Interactions Elvucitabine, a nucleoside reverse transcriptase inhibitor, has been studied for its pharmacokinetics, particularly when administered with other HIV medications. A study highlighted the plasma pharmacokinetics of elvucitabine in HIV-infected subjects when administered with lopinavir-ritonavir over 21 days. It revealed that elvucitabine has a long half-life of approximately 100 hours, and its bioavailability may increase due to ritonavir inhibiting an efflux gut transporter. This variability in bioavailability highlights the importance of understanding drug interactions when considering elvucitabine for therapeutic use (Colucci et al., 2008).

Synthetic Routes and Quality Control The development and optimization of synthetic routes for elvucitabine have been a focus of research, aiming at cost-effective production and quality control. One study discussed the formal total synthesis of α-elvucitabine, highlighting the need for economical synthetic routes for quality control during the production of elvucitabine. This research is crucial for maintaining the drug's quality and availability as it progresses through clinical trials and potential market release (Yin et al., 2014).

Chemotherapy and Cancer Treatment Elvucitabine's applications extend beyond HIV treatment, as seen in cancer research. Although not directly involving elvucitabine, related studies on gemcitabine, a structurally similar nucleoside analog, provide insights into potential applications. For example, a study on gemcitabine in combination with a peptide for pancreatic cancer treatment offers a glimpse into how elvucitabine could be explored for oncological applications, given its similar mechanism of action (Ryu & Raucher, 2014).

Safety And Hazards

Elvucitabine is currently in Phase II development . The company developing elvucitabine previously reported that it is out-licensing elvucitabine and looking to work with partner companies to focus elvucitabine’s development in regions outside the United States .

properties

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKFSPNDWWPSL-VDTYLAMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171185
Record name Elvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Elvucitabine is a L-cytosine Nucleoside analog Reverse Transcriptase Inhibitor (NRTIs) anti-HIV drug. NRTI's inhibit the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body.
Record name Elvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Elvucitabine

CAS RN

181785-84-2
Record name Elvucitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181785-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elvucitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181785842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elvucitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elvucitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELVUCITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09BUF90C0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
414
Citations
L Zhang, Y Lou, G Zhao, L Zhang, Y Chen - Chemical Research in …, 2013 - Springer
… elvucitabine as an anti-HBV drug in our laboratories, a facile new approach to elvucitabine … This 10-step new synthetic route to elvucitabine was characterized by a high overall yield(20…
Number of citations: 1 link.springer.com
P Colucci, JC Pottage, H Robison… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… of elvucitabine, 300 mg of ritonavir, or 20 mg of elvucitabine coadministered with 300 mg of ritonavir. Elvucitabine … The PK of elvucitabine was determined using both noncompartmental …
Number of citations: 15 journals.asm.org
P Colucci, JC Pottage, H Robison… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… ) of elvucitabine at different … elvucitabine were administered with lopinavir-ritonavir to 24 subjects with moderate levels of HIV. Plasma samples were collected over 35 days. Elvucitabine …
Number of citations: 14 journals.asm.org
G Zhao, Y Lou, L Zhang, H Shao, W Xu… - Synthetic …, 2012 - Taylor & Francis
… During the development of elvucitabine as an antiviral drug for the treatment of HBV, its α-anomer, α-elvucitabine, was needed for the assignment of the impurities in the elvucitabine …
Number of citations: 13 www.tandfonline.com
L Yin, LY Zhang, HL Zhang, LD Tang, GL Zhao - 2014 - nopr.niscpr.res.in
… Elvucitabine is among the L-nucleosides that are used as anti-viral agents. During the development of elvucitabine as an antiHBV drug by this group, its α-anomer, α-elvucitabine …
Number of citations: 1 nopr.niscpr.res.in
E DeJesus, D Saple, J Morales-Ramirez… - Poster presented at: 17th …, 2010
Number of citations: 1
LM Dunkle - 12th International HIV Drug Resistance Workshop …, 2003
Number of citations: 23
E DeJesus, D Saple, J Morales-Ramirez - 48th International conference on …, 2008
Number of citations: 8
E DeJesus, ACH443-015 Study Team - 17th International AIDS Conference, 2008
Number of citations: 6
J Fabrycki, Y Zhao, J Wearne… - Antiviral …, 2003 - INT MEDICAL PRESS LTD 2-4 IDOL …
Number of citations: 5

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